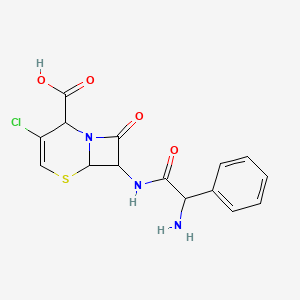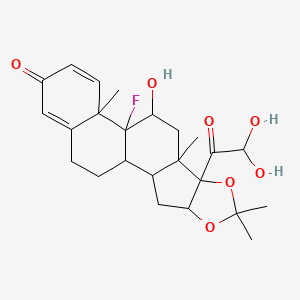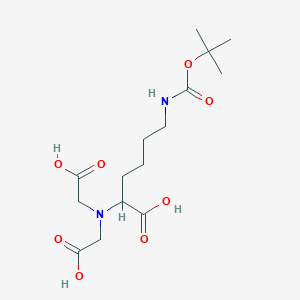
Cefaclor, delta-3-isomer (30 MG)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefaclor, delta-3-isomer (30 MG) is a derivative of cefaclor, a second-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used primarily in pharmaceutical applications. The delta-3-isomer of cefaclor is a specific structural variant that exhibits unique chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cefaclor, delta-3-isomer involves several steps, starting from the basic cephalosporin nucleus. The process typically includes the acylation of the amino group at the 7-position of the cephalosporin core with a phenylglycine derivative. This is followed by chlorination at the 3-position to introduce the chlorine atom .
Industrial Production Methods
Industrial production of cefaclor, delta-3-isomer involves large-scale chemical synthesis under controlled conditions. The process includes the use of solvents, catalysts, and specific reaction conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the desired isomer .
化学反应分析
Types of Reactions
Cefaclor, delta-3-isomer undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the reduction of the compound.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while substitution reactions may result in halogenated derivatives .
科学研究应用
Cefaclor, delta-3-isomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development
Biology: Studied for its antibacterial properties and its effects on bacterial cell wall synthesis
Medicine: Used in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Industry: Employed in the pharmaceutical industry for the production of cefaclor-based medications
作用机制
Cefaclor, delta-3-isomer exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the disruption of cell wall biosynthesis, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Similar compounds to cefaclor, delta-3-isomer include other cephalosporin antibiotics such as:
- Cefadroxil
- Cefoxitin
- Cefuroxime
- Cefpodoxime
- Ceftizoxime .
Uniqueness
Cefaclor, delta-3-isomer is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its delta-3-isomer form allows for specific interactions with bacterial PBPs, making it an effective antibacterial agent .
属性
分子式 |
C15H14ClN3O4S |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23) |
InChI 键 |
UPMVPDSZPOOATN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/no-structure.png)

![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)

